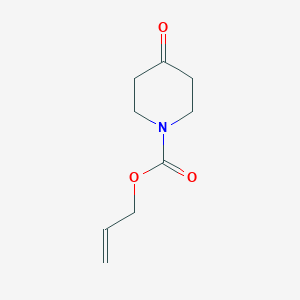

1-N-Alloc-4-piperidone

Übersicht

Beschreibung

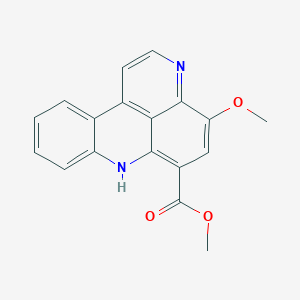

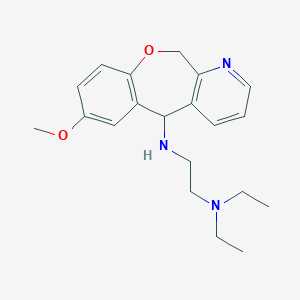

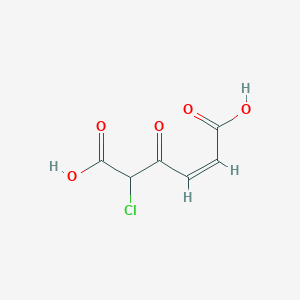

Introduction 1-N-Alloc-4-piperidone is a chemical compound used as an intermediate in organic synthesis and pharmaceutical manufacturing. It belongs to the class of organic chemicals known as piperidones, characterized by a 6-carbon ring substituted with nitrogen and a double-bonded oxygen atom.

Synthesis Analysis The synthesis of 1-N-Alloc-4-piperidone derivatives often involves multi-step reactions including reduction, substitution, condensation, and hydrolysis. Techniques such as Michael addition, Dieckmann cyclization, and decarboxylation are commonly employed. The total yield can vary significantly depending on the synthesis route and reaction conditions used (Shen Ning, 2011; Wang Dong-hua, 2007).

Molecular Structure Analysis Piperidones are characterized by their unique molecular structure that includes a piperidone ring, often analyzed using techniques like IR, NMR, and MS. The piperidone ring can exhibit various conformations, affecting the compound's chemical reactivity and biological activity (Yu Lei et al., 2023).

Chemical Reactions and Properties 1-N-Alloc-4-piperidone undergoes typical organic reactions such as condensation, polymerization, and alkylation, forming various derivatives. These reactions are critical for creating pharmaceutical intermediates and functional materials (A. R. Cruz et al., 2009; M. Faul et al., 2003).

Wissenschaftliche Forschungsanwendungen

-

Pharmaceutical Industry : Piperidines, including 1-N-Alloc-4-piperidone, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .

-

Organic Chemistry : 1-N-Alloc-4-piperidone is used in the synthesis of amides from N-Alloc-, N-Boc-, and N-Cbz-protected amines . The reactions involve the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride, to react with Grignard reagents to produce the corresponding amides . This method is highly effective for the synthesis of amides and offers a promising approach for facile amidation .

-

Drug Design : Piperidines, including 1-N-Alloc-4-piperidone, are important synthetic fragments for designing drugs . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .

-

Peptide Synthesis : 1-N-Alloc-4-piperidone can be used in peptide synthesis. Peptides are important in nature as they provide the main amino acid linkage in peptides and proteins . The reactions involve the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride, to react with Grignard reagents to produce the corresponding amides . This method is highly effective for the synthesis of amides and offers a promising approach for facile amidation .

-

Material Science : 1-N-Alloc-4-piperidone is used as an intermediate in the manufacture of chemicals and pharmaceutical drugs . Its derivatives are intermediates in alkaloid syntheses . It is a precursor to fentanyl .

-

Medicinal Chemistry : Piperidines, including 1-N-Alloc-4-piperidone, are important synthetic fragments for designing drugs . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .

-

Biochemistry : 1-N-Alloc-4-piperidone containing compounds are considered a curcumin mimic that exhibit diverse bio-properties . The broad spectrum of curcumin’s beneficial properties has encouraged medicinal researchers to investigate its therapeutic efficacy against diverse diseases .

-

Agrochemical Industry : While specific applications of 1-N-Alloc-4-piperidone in the agrochemical industry are not directly mentioned, the industry has seen a shift toward genetically modified (GM) trait development away from agrochemicals . It’s possible that compounds like 1-N-Alloc-4-piperidone could play a role in these developments.

-

Veterinary Medicine : Nanoparticles, potentially including those derived from 1-N-Alloc-4-piperidone, have been used as diagnostic and therapeutic agents in veterinary medicine . They have been employed to revolutionize drug delivery systems and diagnose atypical diseases .

-

Food Industry : Nanotechnology, potentially involving compounds like 1-N-Alloc-4-piperidone, is being increasingly used in the food industry . It’s being used to improve product efficacy and consumer satisfaction .

-

Cosmetic Industry : Nanotechnology, potentially involving compounds like 1-N-Alloc-4-piperidone, is being increasingly used in the cosmetic industry . It’s being used to improve product efficacy and consumer satisfaction .

Safety And Hazards

Zukünftige Richtungen

Piperidones, including 1-N-Alloc-4-piperidone, are of significant interest due to their unique biochemical properties and their role as precursors to the piperidine ring . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Future research will likely continue to explore the synthesis of piperidone derivatives and their biological properties .

Eigenschaften

IUPAC Name |

prop-2-enyl 4-oxopiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO3/c1-2-7-13-9(12)10-5-3-8(11)4-6-10/h2H,1,3-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUEIRODWNWORRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC(=O)N1CCC(=O)CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50373332 | |

| Record name | 1-N-Alloc-4-piperidone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50373332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-N-Alloc-4-piperidone | |

CAS RN |

306296-67-3 | |

| Record name | 1-N-Alloc-4-piperidone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50373332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-N-ALLOC-4-PIPERIDONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

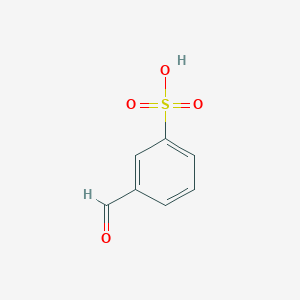

![3-[Ethyl(4-sulfobenzyl)amino]benzenesulfonic acid](/img/structure/B46871.png)